(E)-9-Tetradecen-1-ol acetate

Chemical ecology Integrated pest management Pheromone trap optimization

(E)-9-Tetradecen-1-ol acetate (CAS 23192-82-7), also referred to as trans-9-tetradecenyl acetate or E9-14:Ac, is a long-chain monounsaturated acetate ester (C₁₆H₃₀O₂, MW 254.41) belonging to the Type I lepidopteran sex pheromone class. Its defining structural feature is the (E)-configured double bond at the 9-position, which dictates its interaction with species-specific odorant receptors (ORs) in moths.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 23192-82-7
Cat. No. B110265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-9-Tetradecen-1-ol acetate
CAS23192-82-7
Synonyms(E)-1-Acetoxy-9-tetradecene;  (E)-9-Tetradecen-1-ol Acetate;  (E)-9-Tetradecen-1-yl Acetate;  (E)-9-Tetradecenyl Acetate;  trans-9-Tetradecen-1-yl Acetate;  trans-9-Tetradecenyl Acetate; 
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCOC(=O)C
InChIInChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+
InChIKeyXXPBOEBNDHAAQH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-9-Tetradecen-1-ol acetate (CAS 23192-82-7) Procurement Guide: Isomeric Identity Defines Lepidopteran Pheromone Efficacy


(E)-9-Tetradecen-1-ol acetate (CAS 23192-82-7), also referred to as trans-9-tetradecenyl acetate or E9-14:Ac, is a long-chain monounsaturated acetate ester (C₁₆H₃₀O₂, MW 254.41) belonging to the Type I lepidopteran sex pheromone class [1]. Its defining structural feature is the (E)-configured double bond at the 9-position, which dictates its interaction with species-specific odorant receptors (ORs) in moths. Unlike the (Z)-isomer, which functions as a primary attractant component for numerous tortricid and noctuid pests, the (E)-isomer exhibits a distinct pharmacological profile: it serves as the main pheromone component of gelechiid moths such as Bryotropha similis, acts as a behavioral antagonist or mating disruptor in Ostrinia nubilalis (European corn borer), and its presence as a geometrical impurity in (Z)-9-tetradecenyl acetate formulations sharply reduces field trapping efficacy at concentrations as low as 1% [2]. This dual role—attractant in some systems, potent inhibitor in others—makes precise isomeric identity the single most critical quality attribute for procurement, formulation, and field deployment.

1 Isomer-defined pheromone research Requires stereochemically pure (E)-isomer for species-specific lepidopteran studies.
2 Behavioral antagonist screening May support mating disruption or odorant receptor antagonism assay context.
3 Isomeric impurity reference Critical for quality control of (Z)-isomer batches; ≥1% contamination sharply reduces field lure performance.

Why Generic 9-Tetradecenyl Acetate Cannot Substitute for Isomer-Defined (E)-9-Tetradecen-1-ol acetate in Pheromone Applications


Procurement decisions that treat '9-tetradecenyl acetate' as a single interchangeable commodity ignore the well-documented phenomenon of geometrical isomer antagonism in lepidopteran chemical communication. The (E)- and (Z)-9-tetradecenyl acetate isomers activate distinct, often mutually inhibitory, olfactory pathways [1]. In Spodoptera exigua (beet armyworm), the addition of (Z)-9-tetradecenyl acetate to a pheromone blend significantly reduces trap catch, while the (E)-isomer is behaviorally inactive or antagonistic depending on the population [2]. Conversely, for the gelechiid moth Bryotropha similis, (E)-9-tetradecen-1-yl acetate is the main pheromone component, and contamination with the (Z)-isomer would render the lure ineffective [3]. Even within a single pest system such as the European corn borer (Ostrinia nubilalis), (E)-9-tetradecenyl acetate functions not as an attractant but as a mating disruptor that suppresses male precopulatory behavior, a property absent in tetradecyl acetate [4]. These opposing biological activities mean that an undefined '9-tetradecenyl acetate' or a low-purity mixture carries an unquantifiable risk of field failure—either zero attraction or active repellency—depending on the target species and blend context.

Isomer mix Undefined 9-tetradecenyl acetate may shift from attractant to behavioral antagonist depending on the target species' olfactory receptor context.
Saturated analog Tetradecyl acetate (14:Ac) appears behaviorally inert in Ostrinia nubilalis; it cannot replicate the mating disruption property of (E)-9-14:Ac.
Alcohol analog The (Z)-9-tetradecen-1-ol structural analog reduced trap catch in Spodoptera species; functional group mismatches can actively suppress lure performance.

(E)-9-Tetradecen-1-ol acetate: Quantitative Differential Evidence Against Closest Analogs and Isomers


Isomeric Contamination Threshold: (E)-9-Tetradecen-1-ol acetate as Geometrical Impurity in (Z)-9-Tetradecenyl Acetate Lures Reduces Trap Catch at ≥1% Admixture

The (E)-isomer acts as a behavioral antagonist when present as a contaminant in (Z)-9-tetradecenyl acetate-based pheromone lures. In field trapping trials with the tea tortrix moth (Adoxophyes sp.), admixture of (E)-9-tetradecenyl acetate at 0.5% of the primary component was tolerated without significant catch reduction, but at 1% admixture and above, trap catch was markedly and significantly suppressed [1]. This establishes a strict isomeric purity requirement for (Z)-9-tetradecenyl acetate formulations: the (E)-isomer content must remain below 1% to avoid antagonistic effects. Conversely, for applications where (E)-9-tetradecen-1-ol acetate is the intended active component (e.g., Bryotropha similis monitoring), the (Z)-isomer must be absent, as cross-inhibition between geometrical isomers is bidirectional in gelechiid systems [2].

Isomeric contamination threshold
Head-to-head
≥1% (E)-isomer admixture markedly suppresses (Z)-lure trap catch in Adoxophyes sp. field trials.
Supports strict isomeric purity specification review for (Z)-9-tetradecenyl acetate formulations.
0.5% (E)-isomer was tolerated without significant catch reduction.
Chemical ecology Integrated pest management Pheromone trap optimization

Behavioral Antagonism vs. Inertness: (E)-9-Tetradecen-1-ol acetate Suppresses Male Attraction and Precopulatory Behavior in Ostrinia nubilalis, Whereas Tetradecyl Acetate Is Behaviorally Inert

In the European corn borer (Ostrinia nubilalis), (E)-9-tetradecenyl acetate is not a pheromone component but a potent behavioral antagonist. In both field and laboratory bioassays, (E)-9-tetradecenyl acetate suppressed male sex attraction and precopulatory behavior, whereas tetradecyl acetate (14:Ac, the saturated analog found in female gland extracts) had no influence on male behavior [1]. This demonstrates that the antagonistic activity is specifically conferred by the (E)-9 unsaturation, not merely by the acetate functional group or chain length. The data further indicate that (E)-9-tetradecenyl acetate and the isomeric 11-tetradecenyl acetates are perceived through separate sensory channels, supporting the use of (E)-9-tetradecen-1-ol acetate as a targeted mating disruptor component in blends designed to interfere with O. nubilalis reproduction [1].

Antagonist vs. inert analog
Head-to-head
(E)-9-14:Ac suppressed male precopulatory behavior; tetradecyl acetate (14:Ac) had zero measurable effect in O. nubilalis.
Antagonistic activity is conferred by the (E)-9 unsaturation, not by chain length or acetate group.
Sensory-channel-specific: (E)-9-14:Ac and 11-tetradecenyl acetates are perceived separately.
Mating disruption Pheromone antagonist Ostrinia nubilalis control

Species-Specific Pheromone Identity: (E)-9-Tetradecen-1-ol acetate Is the Primary Sex Pheromone Component of Bryotropha similis (Gelechiidae), Not Found in Closely Related Genera That Use the (Z)-Isomer

In the obscure moss-moth Bryotropha similis (Lepidoptera: Gelechiidae), (E)-9-tetradecen-1-yl acetate is the main component of the female sex pheromone [1]. This species-specific assignment is corroborated by Roelofs and Comeau (1969), who demonstrated that among sympatric gelechiid species, one uses cis-9-tetradecenyl acetate and the other uses trans-9-tetradecenyl acetate as their respective pheromones, with male response of one species being inhibited by the pheromone of the other [2]. This reproductive isolation mechanism means that any 9-tetradecenyl acetate with undefined or mixed isomeric composition is incapable of providing species-specific monitoring or control for either gelechiid species. Only stereochemically pure (E)-9-tetradecen-1-ol acetate can serve as the basis for a B. similis pheromone monitoring system.

Gelechiid species specificity
Class-level
(E)-isomer is the main pheromone component of Bryotropha similis; (Z)-isomer inhibits male response in sympatric gelechiid species.
Isomeric purity is essential for species-specific monitoring; cross-inhibition is bidirectional.
Data to verify for target species not explicitly listed; source review recommended.
Gelechiid moth pheromone Bryotropha similis monitoring Species-specific semiochemical

Additive Antagonism in Spodoptera exempta: (Z)-9-Tetradecen-1-ol Reduces Trap Catch, While (E)-9-Tetradecen-1-ol acetate Is Not a Native Component and Its Addition Would Constitute an Uncharacterized Risk

In field trapping studies of the African armyworm (Spodoptera exempta), the addition of (Z)-9-tetradecen-1-ol (the alcohol analog) to the two-component blend of (Z)-9-tetradecenyl acetate and (Z,E)-9,12-tetradecadienyl acetate reduced male catch, while (Z)-9-tetradecenal and (Z)-11-tetradecenyl acetate had no apparent effect [1]. This demonstrates that even closely related structural analogs (alcohol vs. acetate; positional isomers) can act as behavioral antagonists in noctuid systems. Although (E)-9-tetradecen-1-ol acetate was not tested in this specific study, the pattern of antagonism observed with the (Z)-alcohol analog supports a class-level inference: any non-native geometrical or functional group variant of 9-tetradecenyl acetate introduced into a blend optimized for a given species carries a high probability of catch reduction. This reinforces the procurement principle that only the exact isomer and functional group specified by pheromone gland analysis should be used.

Structural analog risk
Class-level
In Spodoptera exempta, addition of (Z)-9-tetradecen-1-ol (alcohol analog) reduced trap catch; other analogs showed no statistically significant effect.
Non-native geometrical or functional group variants carry a high probability of catch reduction.
Class-level inference; (E)-9-14:Ac was not directly tested in this specific study.
African armyworm Spodoptera exempta Pheromone blend optimization

Validated Application Scenarios for (E)-9-Tetradecen-1-ol acetate Based on Quantitative Differential Evidence


Gelechiid Moth Monitoring and Species-Specific Trapping (Bryotropha similis and Related Species)

(E)-9-Tetradecen-1-ol acetate is the only stereochemically correct active ingredient for pheromone lures targeting Bryotropha similis, where it constitutes the main sex pheromone component [1]. The (Z)-isomer must be excluded because the two geometrical isomers serve as reproductive isolating mechanisms between sympatric gelechiid species: one species uses the (E)-isomer, the other uses the (Z)-isomer, and each inhibits the response of the other [2]. Lures formulated with undefined isomeric mixtures will fail to attract either species and may actively repel the target. Procurement specifications must require ≥98% (E)-isomer purity by GC analysis, with the (Z)-isomer below detectable limits.

Ostrinia nubilalis Mating Disruption Blend Component

For mating disruption formulations targeting the European corn borer (Ostrinia nubilalis), (E)-9-tetradecen-1-ol acetate provides a specific behavioral antagonism that tetradecyl acetate cannot replicate. Field and laboratory assays demonstrated that (E)-9-tetradecenyl acetate suppresses male attraction and precopulatory behavior, while tetradecyl acetate (the saturated analog also present in female extracts) is completely inert [3]. A blend of (E)-9-tetradecenyl acetate with the 11-tetradecenyl acetate isomers may be useful as a mating efficiency disruptor. Crucially, the antagonist activity is sensory-channel-specific: (E)-9-14:Ac and the 11-tetradecenyl acetates are perceived through separate sensory channels, meaning that (E)-9-14:Ac can be integrated into blends without interfering with attractant component perception [3].

Quality Control of (Z)-9-Tetradecenyl Acetate Batches: Isomeric Purity Reference Standard

(E)-9-Tetradecen-1-ol acetate serves as a critical reference standard for quantifying the (E)-isomer impurity in commercial (Z)-9-tetradecenyl acetate batches. Field data from Adoxophyes spp. trapping trials established that (E)-isomer contamination at 0.5% is tolerated, but at 1% and above, trap catch is markedly reduced [4]. This defines a QC specification: (Z)-9-tetradecenyl acetate intended for pheromone lure manufacturing must contain <1% (E)-isomer. Analytical laboratories and procurement officers must therefore source authenticated (E)-9-tetradecen-1-ol acetate of known purity (>99%) as a calibration standard for GC-FID or GC-MS quantification of the geometrical impurity in incoming (Z)-isomer batches.

Precursor for Clearwing Moth (Sesiidae) Sex Attractant Synthesis

9-Tetradecen-1-ol acetates, including (E)-9-tetradecen-1-ol acetate, serve as chemical precursors for the synthesis of 3,13-octadecadien-1-ol acetates, which are established sex attractants for male clearwing moths (Lepidoptera: Sesiidae) [5]. The stereochemistry of the starting 9-tetradecenyl acetate influences the final product's isomeric composition and biological activity. Researchers synthesizing clearwing moth attractants should source isomer-defined (E)-9-tetradecen-1-ol acetate rather than isomeric mixtures to ensure reproducible and species-specific synthetic outcomes.

Application
Selection Property
Validation Focus
Gelechiid moth monitoring
Stereochemical purity (≥98% E-isomer)
Confirm (Z)-isomer below detectable limits; verify species-specific trap response.
Ostrinia nubilalis mating disruption
Behavioral antagonist activity
Validate precopulatory suppression in target population; ensure sensory-channel compatibility with blend components.
(Z)-isomer QC reference standard
Isomeric impurity quantification
Use as GC calibration standard; maintain (E)-isomer content
Clearwing moth attractant synthesis
Isomer-defined synthetic precursor
Confirm stereochemical integrity of starting material to ensure reproducible 3,13-octadecadien-1-ol acetate outcomes.

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